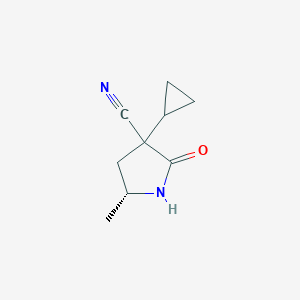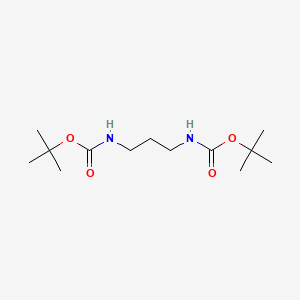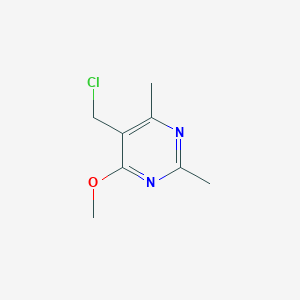
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of both amino and trifluoromethyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which includes a trifluoromethyl group that can influence its pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure the efficient production of (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-trifluoromethylstyrene derivatives: These compounds also contain a trifluoromethyl group and are used in similar synthetic applications.
FDA-approved trifluoromethyl group-containing drugs: These drugs share the trifluoromethyl functional group and exhibit various pharmacological activities.
Uniqueness
What sets (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid apart is its specific combination of functional groups, which can confer unique pharmacokinetic and pharmacodynamic properties. The presence of both the amino and trifluoromethyl groups can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H7F4NO2 |
|---|---|
Molekulargewicht |
237.15 g/mol |
IUPAC-Name |
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-6-3-1-5(2-4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
FODBVDHNHFAUHN-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@](C(=O)O)(C(F)(F)F)N)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)


![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)

![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)
![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)


![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)
